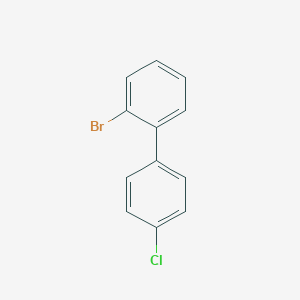
2-溴-4'-氯-1,1'-联苯
描述
“2-Bromo-4’-chloro-1,1’-biphenyl” is an organic compound with the chemical formula C12H8BrCl . It is a colorless crystal with strong thermal stability and solubility .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4’-chloro-1,1’-biphenyl” consists of two phenyl rings connected by a single bond, with a bromine atom attached to one ring and a chlorine atom attached to the other . The molecular weight is 267.55 g/mol . The IUPAC name is 1-bromo-2-(4-chlorophenyl)benzene .Physical And Chemical Properties Analysis
“2-Bromo-4’-chloro-1,1’-biphenyl” is a colorless crystal with a density of 1.463 . It has a melting point of 41 °C and a predicted boiling point of 325.5±17.0 °C . The compound has a vapor pressure of 0mmHg at 25°C and a refractive index of 1.61 .科学研究应用
合成和材料应用
已经探索了涉及2-溴-4'-氯-1,1'-联苯衍生物的金属配合物的合成和热行为,揭示了它们在配位化学中潜在应用的见解。例如,与相关配体的铜(II)和氧化钒(IV)配合物展现出不同的几何结构和热分解特性,暗示了它们在材料科学应用中的适用性 (Takjoo et al., 2013)。
对联苯咔唑衍生物的研究,包括2-溴-4'-氯-1,1'-联苯类似物,为其晶体结构、发光和热性能提供了见解。这些研究对于开发具有潜在电子和光子应用的新材料至关重要 (Gui‐Mei Tang et al., 2021)。
环境和化学性质
- 对溴氯烯烃的研究,包括结构与2-溴-4'-氯-1,1'-联苯相关的化合物,突出了它们作为阻燃剂的用途,并引发了对其环境影响的疑问。表征研究揭示了它们复杂的结构和行为,这对于评估生态风险并了解它们在环境中的持久性至关重要 (Chibwe等,2019)。
光反应研究
- 使用低温基质隔离红外光谱和密度泛函理论计算研究了溴和氯取代酚的光反应机制,这些化合物与2-溴-4'-氯-1,1'-联苯具有结构相似性。这些研究为这些化合物在光化学过程中的反应性和潜在应用提供了宝贵见解 (Nobuyuki Akai et al., 2002)。
催化和合成化学
- 该化合物已被牵涉到催化过程中,例如金催化的从含卤代炔的丙炔基羧酸酯合成二烯烃。这突显了它在促进区域选择性重排和合成具有潜在应用的结构复杂分子中的作用 (Yanzhao Wang et al., 2010)。
属性
IUPAC Name |
1-bromo-2-(4-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHZWUXRWQVZQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513491 | |
| Record name | 2-Bromo-4'-chloro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4'-chloro-1,1'-biphenyl | |
CAS RN |
179526-95-5 | |
| Record name | 2-Bromo-4′-chloro-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179526-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4'-chloro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4'-chlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

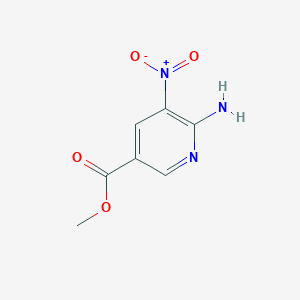
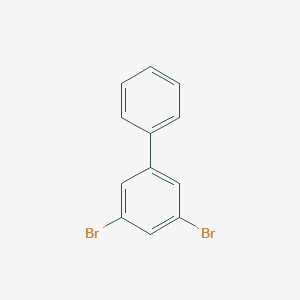
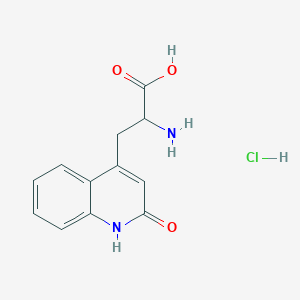
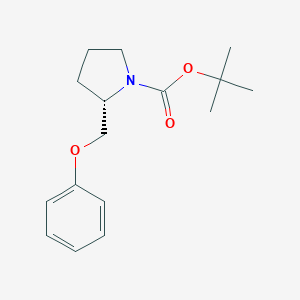
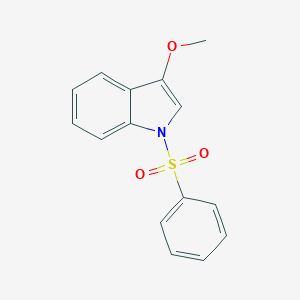
![2-Phenylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B169485.png)
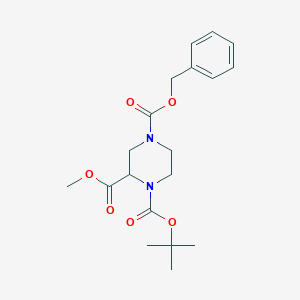
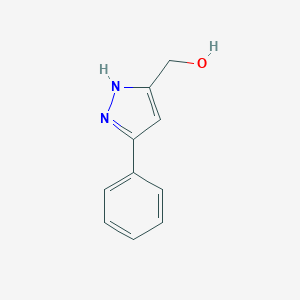
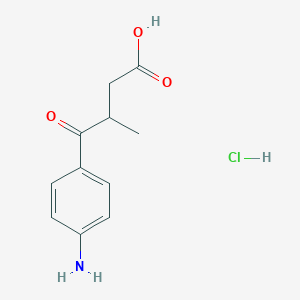
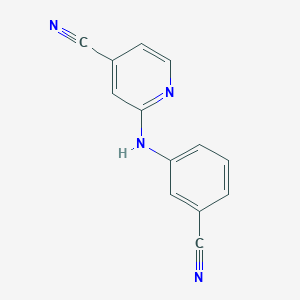
![3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine](/img/structure/B169497.png)
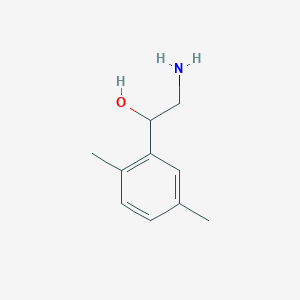
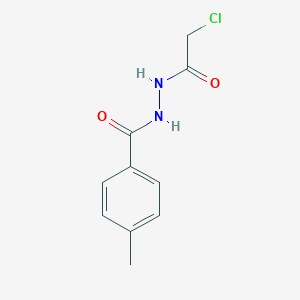
![1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B169502.png)